molecular formula C10H12O3S B1311388 Ethyl Phenylsulfinylacetate CAS No. 54882-04-1

Ethyl Phenylsulfinylacetate

Cat. No.: B1311388
CAS No.: 54882-04-1
M. Wt: 212.27 g/mol
InChI Key: HVVJMTVECSPOGD-UHFFFAOYSA-N
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Scientific Research Applications

Ethyl phenylsulfinylacetate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of ethyl phenylsulfinylacetate involves its ability to undergo various chemical reactions, such as oxidation and substitution, which enable it to form different products. These reactions are facilitated by its molecular structure, which includes an active methylene group and a sulfinyl functional group .

Comparison with Similar Compounds

  • Phenylsulfinylacetic acid methyl ester
  • Phenylsulfinylacetic acid propyl ester
  • Phenylsulfinylacetic acid butyl ester

Comparison: Ethyl phenylsulfinylacetate is unique due to its specific ester group, which influences its reactivity and the types of reactions it can undergo. Compared to its methyl, propyl, and butyl counterparts, the ethyl ester provides a balance between reactivity and stability, making it a preferred choice in certain synthetic applications .

Properties

IUPAC Name

ethyl 2-(benzenesulfinyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-2-13-10(11)8-14(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVJMTVECSPOGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448832
Record name Ethyl Phenylsulfinylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54882-04-1
Record name Ethyl Phenylsulfinylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Ethyl 2-(phenylsulfinyl)acetate a useful reagent in organic synthesis?

A1: The paper "THE SIMPLE SYNTHESIS OF ETHYL 2,4-DIENOATES FROM ALDEHYDES AND ETHYL 2-(PHENYLSULFINYL)ACETATE" [] demonstrates the value of this compound. It's a key component in a straightforward synthesis of ethyl 2,4-dienoates, important building blocks in organic chemistry. [] The presence of the phenylsulfinyl group allows for specific chemical transformations, leading to the formation of the desired diene products.

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